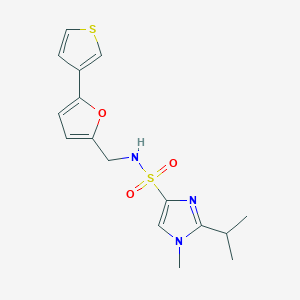

2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 366.43 g/mol

- SMILES Notation : CC(C)c1nc(S(=O)(=O)NCC(c2csc3ccccc23)N(C)C)cn1C

Anticancer Activity

Research indicates that sulfonamide derivatives often exhibit anticancer properties through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. The proposed mechanisms include:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, blocking folate synthesis in bacteria.

- Membrane Disruption : Some studies suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

| Study | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 Breast Cancer Cells | 52 nM | Induces apoptosis |

| Study 2 | E. coli | 25 µg/mL | Inhibits folate synthesis |

| Study 3 | S. aureus | 15 µg/mL | Membrane disruption |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential efficacy in animal models of cancer and infection. Further research is needed to fully understand pharmacokinetics and therapeutic windows.

Case Studies and Research Findings

- Case Study on Breast Cancer : A study demonstrated that the compound significantly reduced tumor size in MCF-7 xenograft models, with a notable reduction in Ki67 expression (a marker for proliferation).

- Antimicrobial Efficacy : In a clinical isolate study, the compound showed effectiveness against resistant strains of E. coli and S. aureus, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural components:

- Substituents on the Imidazole Ring : Variations in alkyl groups can enhance or diminish activity.

- Furan and Thiophene Rings : The presence of these heterocycles appears to contribute significantly to both anticancer and antimicrobial activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies indicate that compounds similar to 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antibacterial and antifungal activities. Research has shown that modifications to the imidazole nucleus can enhance these effects, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

Recent investigations have focused on the anticancer potential of imidazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. The sulfonamide group is particularly noted for its role in enhancing anticancer activity by targeting tumor-related pathways .

Anti-inflammatory Effects

Research has shown that imidazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2NH-) participates in hydrolysis, alkylation, and coordination reactions:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid and amine derivatives. For example, similar sulfonamides undergo hydrolysis at 80–100°C in HCl/EtOH or NaOH/MeOH systems, producing 1-methylimidazole-4-sulfonic acid and substituted benzylamines.

-

Alkylation : The sulfonamide nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of NaH or K2CO3 to form N-alkylated derivatives, enhancing lipophilicity for medicinal applications.

Imidazole Ring Reactions

The 1-methylimidazole core facilitates electrophilic substitutions and metal coordination:

-

Electrophilic Substitution : Nitration or halogenation occurs preferentially at the C-5 position of the imidazole ring under HNO3/H2SO4 or Cl2/FeCl3 conditions, respectively .

-

Metal Coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu2+, Zn2+) in aqueous or DMF media, forming complexes with potential catalytic activity .

Furan and Thiophene Electrophilic Substitutions

The furan-thiophene hybrid system undergoes regioselective reactions:

Cross-Coupling Reactions

The compound’s methylene linker and aromatic systems enable catalytic cross-couplings:

-

Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh3)4/CuI in DMF/Et3N introduces alkynyl groups to the furan-thiophene system .

-

Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-fluorophenylboronic acid) react with brominated intermediates under Pd(OAc)2 catalysis, yielding biaryl derivatives .

Functional Group Transformations

Key transformations include:

Eigenschaften

IUPAC Name |

1-methyl-2-propan-2-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-11(2)16-18-15(9-19(16)3)24(20,21)17-8-13-4-5-14(22-13)12-6-7-23-10-12/h4-7,9-11,17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYROGQQXCHRHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.